molecular formula C10H12N4O B15096204 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)-

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)-

Cat. No.: B15096204
M. Wt: 204.23 g/mol
InChI Key: WCRDJELQKLPBGB-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with methanamine in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential as a pharmaceutical agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C10H12N4O/c1-15-8-5-3-2-4-7(8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)

InChI Key

WCRDJELQKLPBGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)CN

Origin of Product

United States

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